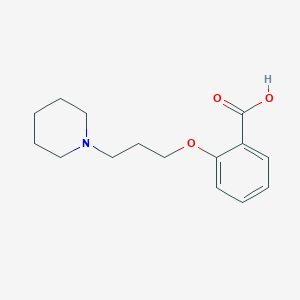

2-(3-Piperidin-1-yl-propoxy)-benzoic acid

Description

Contextualizing 2-(3-Piperidin-1-yl-propoxy)-benzoic acid within Contemporary Drug Discovery

This compound has emerged from the extensive exploration of chemical libraries in the search for new therapeutic agents. While detailed clinical data remains proprietary, the compound has been identified in patent literature as a potential modulator of key biological targets, highlighting its significance in the landscape of modern drug discovery.

Specifically, this compound has been investigated for its potential as a Neuropeptide Y (NPY) antagonist and a histamine (B1213489) H3 antagonist. chiralen.com Both of these targets are implicated in a variety of physiological processes and are the focus of intense research for the development of novel treatments for a range of disorders. The investigation of this compound in these contexts underscores the ongoing effort to develop small molecule therapeutics with improved efficacy and target specificity.

Below are the key physicochemical properties of the compound:

| Property | Value |

| CAS Number | 919036-82-1 |

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.33 g/mol |

Rationale for Investigating Piperidine- and Propoxy-Substituted Benzoic Acid Architectures

The specific combination of a piperidine (B6355638) ring and a propoxy linker attached to a benzoic acid core in this compound is a deliberate design choice rooted in established principles of medicinal chemistry. Each component of this molecular architecture plays a crucial role in its potential biological activity.

The Piperidine Moiety: The piperidine ring is a common feature in many centrally acting drugs. Its saturated, basic nature can be critical for interacting with biological targets, particularly G-protein coupled receptors (GPCRs) like the NPY and histamine receptors. The nitrogen atom in the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in the binding pockets of these receptors. Furthermore, the piperidine scaffold can influence a compound's solubility, lipophilicity, and metabolic stability, all of which are critical factors for oral bioavailability and central nervous system penetration. The exploration of various piperidine-containing compounds has led to the identification of potent and selective NPY Y2 and Y5 receptor antagonists. nih.govnih.gov

The ortho-Alkoxy Benzoic Acid Scaffold: The substitution pattern on the benzoic acid ring is another critical determinant of biological activity. The placement of the propoxy chain at the ortho-position (position 2) of the carboxylic acid group can influence the acidity of the carboxylate and its ability to form key interactions with the target. This substitution pattern can also affect the molecule's conformation and its ability to adopt the required bioactive conformation within the receptor's binding site.

The systematic investigation of these structural motifs has led to the development of numerous compounds with therapeutic potential. For instance, various piperidine-containing compounds have been synthesized and evaluated as histamine H3 receptor antagonists, with some demonstrating high potency. nih.gov The strategic combination of these well-established pharmacophoric elements in this compound provides a strong rationale for its investigation as a novel therapeutic agent.

While specific, publicly available research findings on the biological activity of this compound are limited, its inclusion in patents related to NPY and histamine H3 receptor antagonism suggests that it has shown promise in preclinical screening assays. The table below summarizes the potential therapeutic targets and associated research context for this compound.

| Target | Therapeutic Area | Rationale for Investigation |

| Neuropeptide Y (NPY) Receptors | Obesity, Anxiety, Epilepsy | NPY is involved in the regulation of appetite, mood, and neuronal excitability. Antagonists are sought for the treatment of related disorders. sci-hub.seresearchgate.netresearchgate.net |

| Histamine H3 Receptor | Neurological Disorders (e.g., Alzheimer's disease, ADHD), Narcolepsy | The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. Antagonists/inverse agonists can enhance cognitive function and wakefulness. nih.govwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-piperidin-1-ylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-15(18)13-7-2-3-8-14(13)19-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAKIQGASMUOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Piperidin 1 Yl Propoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-Piperidin-1-yl-propoxy)-benzoic acid

A retrosynthetic analysis of this compound identifies several logical bond disconnections that simplify the target molecule into readily available or synthetically accessible starting materials. The three primary fragments are the piperidine (B6355638) ring, the 3-carbon linker, and the 2-hydroxybenzoic acid (salicylic acid) core.

The most logical disconnections are at the ether linkage (C-O bond) and the piperidine nitrogen-carbon bond (C-N bond).

Disconnection A (Ether Linkage): The bond between the phenoxy oxygen and the propoxy chain is a prime candidate for disconnection. This leads back to a salicylic (B10762653) acid derivative and a 3-carbon synthon bearing the piperidine moiety. This strategy suggests a Williamson ether synthesis as a key forward-synthetic step.

Disconnection B (C-N Bond): Alternatively, disconnecting the bond between the piperidine nitrogen and the propoxy chain simplifies the molecule into piperidine itself and a 2-(3-halopropoxy)benzoic acid derivative. The forward reaction would be a nucleophilic substitution (N-alkylation).

Combining these approaches, a convergent synthesis is often the most efficient. A plausible retrosynthetic pathway is outlined below:

Final Target: this compound.

First Disconnection (C-N bond): This disconnection simplifies the target to piperidine and an electrophilic fragment, such as ethyl 2-(3-chloropropoxy)benzoate. This suggests an N-alkylation as the final key bond-forming step before a final ester hydrolysis.

Second Disconnection (C-O bond): The ethyl 2-(3-chloropropoxy)benzoate intermediate can be further disconnected via the ether linkage. This leads to ethyl salicylate (B1505791) (a protected form of the benzoic acid core) and a bifunctional three-carbon linker like 1-bromo-3-chloropropane. The corresponding forward reaction is a Williamson ether synthesis.

This analysis points to a synthetic strategy starting with ethyl salicylate, attaching the propoxy linker, and finally introducing the piperidine ring before deprotection.

Classical and Modern Synthetic Routes to the Benzoic Acid Core

While salicylic acid is a commodity chemical, the synthesis of more complex or substituted benzoic acid cores often requires advanced synthetic methods for precise functionalization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. google.comprepchem.com The carboxylic acid group, after deprotonation to a carboxylate, can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the ortho position. bldpharm.comnih.govgoogle.com This generates a stabilized ortho-lithiated species that can react with various electrophiles to introduce substituents with high precision.

For unprotected benzoic acids, the process involves the formation of a dianion. bldpharm.comnih.gov For instance, treating 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate group. nih.gov This methodology provides a route to contiguously substituted benzoic acids that are otherwise difficult to prepare. bldpharm.com

| Benzoic Acid Derivative | Base/Conditions | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid | s-BuLi, TMEDA, THF, -90°C | CH₃I | 2-Methylbenzoic acid | prepchem.com |

| 2-Methoxybenzoic Acid | s-BuLi, TMEDA, -78°C | (CH₃)₃SiCl | 2-Methoxy-6-(trimethylsilyl)benzoic acid | bldpharm.com |

| 2-Fluorobenzoic Acid | LDA, THF | CO₂ then H₃O⁺ | Phthalic acid | google.com |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for forming carbon-carbon bonds, especially in the synthesis of biaryl compounds. google.com This reaction can be adapted to synthesize complex benzoic acids by coupling an aryl halide with an arylboronic acid that contains a carboxylic acid or a protected precursor. google.com

The reaction tolerates a wide range of functional groups, making it a versatile tool. For example, heteroaryl benzoic acids can be synthesized in a single step by coupling heteroaryl halides with carboxybenzene boronic acids. google.com Modifications to the classic conditions, such as using ligand-free Pd/C as a catalyst in aqueous ethanol, have made the reaction more cost-effective and environmentally friendly.

| Aryl Halide | Boronic Acid | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C, K₂CO₃ | Ethanol/Water | 4-Bibenzoic acid | |

| 2-Bromopyridine | 4-Carboxybenzene boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Acetonitrile (B52724)/Water | 4-(Pyridin-2-yl)benzoic acid | google.com |

| 4-Iodobenzoic acid | 3-(Acrylamido)phenylboronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | Water | 4'-(Acrylamido)-[1,1'-biphenyl]-4-carboxylic acid |

Construction of the Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its construction have been developed.

The formation of the piperidine ring is often achieved through the cyclization of a linear precursor containing a nitrogen atom and an appropriately placed electrophilic or reactive site. Key strategies include:

Reductive Amination: The intramolecular reductive amination of δ-amino aldehydes or ketones is a classic and effective method. The linear precursor cyclizes to form a cyclic imine (or enamine), which is then reduced in situ to the piperidine.

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. This method is widely used industrially, though it can require harsh conditions (high pressure and temperature) and careful catalyst selection to achieve desired stereoselectivity and avoid over-reduction of other functional groups.

Intramolecular N-Alkylation: A linear chain containing a terminal amine and a terminal leaving group (like a halide or tosylate) can undergo intramolecular cyclization to form the piperidine ring.

Aza-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an imine (or its equivalent) provides a powerful and often stereocontrolled route to tetrahydropyridines, which can be readily reduced to piperidines.

Controlling the stereochemistry of substituents on the piperidine ring is crucial for pharmacological activity. Modern synthetic methods offer several ways to achieve this:

Chiral Pool Synthesis: Starting from enantiomerically pure natural products like amino acids (e.g., lysine) or carbohydrates provides a reliable way to construct chiral piperidines.

Asymmetric Catalysis: The use of chiral catalysts for key ring-forming reactions allows for the enantioselective or diastereoselective synthesis of piperidines. For example, asymmetric hydrogenation of prochiral pyridinium (B92312) salts or enamines can yield enantiomerically enriched piperidines.

Auxiliary-Controlled Methods: Attaching a chiral auxiliary to the precursor can direct the stereochemical outcome of a cyclization or functionalization reaction. The auxiliary is then removed in a subsequent step.

Mannich-Type Reactions: Stereoselective Mannich reactions, which form a carbon-carbon bond between an enolate, an aldehyde, and an amine, can be used to set key stereocenters in an acyclic precursor prior to cyclization. This approach has been inspired by the biosynthesis of piperidine alkaloids and developed into a versatile method for creating multi-substituted chiral piperidines.

Elaboration of the Propoxy Linkage

The ether linkage is a cornerstone of the this compound structure. Its formation is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis and the Mitsunobu reaction being prominent methods.

Etherification Reactions for Propoxy Chain Integration

The most common approach for constructing the propoxy linkage in this compound and its analogues is through a Williamson-type ether synthesis. This method involves the reaction of a salicylate precursor with a suitable 3-carbon linker bearing a leaving group and the piperidine moiety.

A typical synthetic route commences with the alkylation of a salicylic acid ester, such as methyl salicylate, with a haloalkylpiperidine derivative. For instance, reacting methyl salicylate with 1-(3-chloropropyl)piperidine (B110583) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile affords the corresponding ether. The ester functionality of the resulting intermediate is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.

Table 1: Exemplary Conditions for Williamson Ether Synthesis

| Starting Material (Salicylate) | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| Methyl Salicylate | 1-(3-chloropropyl)piperidine | K₂CO₃ | DMF | 80-100 | Methyl 2-(3-(piperidin-1-yl)propoxy)benzoate |

| Ethyl Salicylate | 1-(3-bromopropyl)piperidine | NaH | THF | Room Temp to 60 | Ethyl 2-(3-(piperidin-1-yl)propoxy)benzoate |

This method is robust and amenable to a variety of substituted salicylic acids and piperidine derivatives, allowing for the generation of a library of analogues.

Mitsunobu Reaction Applications in Propoxy Linkage Formation

The Mitsunobu reaction offers a powerful and mild alternative for forming the ether linkage, particularly when dealing with sensitive substrates. wikipedia.orgnih.gov This reaction facilitates the condensation of an alcohol with a pronucleophile, in this case, a phenolic hydroxyl group, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govorganic-chemistry.org

In the context of synthesizing this compound, a salicylic acid ester would be reacted with 3-(piperidin-1-yl)propan-1-ol under Mitsunobu conditions. The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the phenoxide of the salicylate. A key advantage of the Mitsunobu reaction is its ability to proceed under neutral conditions and at low temperatures, which can be beneficial for substrates with base-sensitive functional groups. wikipedia.orgnih.gov

Table 2: Typical Reagents for Mitsunobu Reaction

| Phenolic Substrate | Alcohol | Phosphine | Azodicarboxylate | Solvent |

| Methyl Salicylate | 3-(piperidin-1-yl)propan-1-ol | PPh₃ | DEAD | THF |

| Benzyl Salicylate | 3-(piperidin-1-yl)propan-1-ol | P(n-Bu)₃ | DIAD | Toluene |

While highly effective, a notable drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate purification. tcichemicals.com

Functional Group Interconversions and Derivatization Strategies for this compound Analogues

Once the core structure of this compound is assembled, its constituent functional groups—the carboxylic acid, the piperidine ring, and the propoxy spacer—can be chemically modified to explore the structure-activity relationships of its analogues.

Modifications of the Benzoic Acid Carboxyl Group

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's physicochemical properties.

Standard amide bond formation reactions are commonly employed to convert the carboxylic acid into amides. This is typically achieved by activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of a primary or secondary amine. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

Esterification of the carboxylic acid can be accomplished through Fischer esterification by reacting it with an alcohol under acidic catalysis. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters.

Table 3: Derivatization of the Carboxyl Group

| Reaction Type | Reagents | Product Class |

| Amide Coupling | EDC, HOBt, Amine | Amides |

| Esterification | Alcohol, H₂SO₄ (cat.) | Esters |

| Reduction | LiAlH₄ or BH₃-THF | Benzyl Alcohols |

Reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃-THF) yields the corresponding primary alcohol, 2-(3-(piperidin-1-yl)propoxy)benzyl alcohol.

Modifications and Substitutions on the Piperidine Ring

The piperidine ring offers several avenues for modification. The tertiary amine nitrogen is a key handle for chemical transformations.

N-Oxide Formation: Oxidation of the piperidine nitrogen with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide, which can alter the polarity and metabolic profile of the molecule.

N-Alkylation (Quaternization): Reaction of the piperidine nitrogen with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, significantly impacting the compound's solubility and biological interactions.

Substituents can also be introduced onto the carbon framework of the piperidine ring, although this typically requires starting with a pre-functionalized piperidine derivative during the initial synthesis.

Structural Variations within the Propoxy Spacer

The three-carbon propoxy linker can also be a site of modification to explore the impact of chain length and rigidity on the molecule's properties.

Chain Length Variation: Analogues with shorter (ethoxy) or longer (butoxy, pentoxy) alkyl chains can be synthesized by using the corresponding ω-haloalkylpiperidines or amino alcohols in the etherification step.

Introduction of Rigidity: The flexibility of the propoxy chain can be constrained by incorporating cyclic structures or double bonds. For example, using a cyclic analogue of 3-(piperidin-1-yl)propan-1-ol in a Mitsunobu reaction could introduce a cyclopropyl (B3062369) or cyclobutyl moiety within the linker.

Substitution on the Spacer: Introducing substituents, such as methyl or hydroxyl groups, on the propoxy chain can influence the molecule's conformation and interactions with biological targets. This is typically achieved by using a substituted 1,3-propanediol (B51772) derivative in the initial steps of the synthesis.

These synthetic strategies provide a versatile toolkit for the creation of a diverse library of this compound analogues, enabling a systematic exploration of their chemical and biological properties.

Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound

The scalable synthesis of this compound is crucial for its potential applications in pharmaceutical development and manufacturing. Optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness on an industrial scale. The primary synthetic route to this compound involves a Williamson ether synthesis, where a salt of salicylic acid (or its ester derivative) is reacted with a 1-(3-halopropyl)piperidine, followed by ester hydrolysis if necessary. Key parameters that can be optimized include the choice of starting materials, solvents, bases, reaction temperature, and reaction time.

A patented process for preparing structurally related benzoic acid derivatives, such as 4-(2-piperidinoethoxy)benzoic acid, provides a valuable framework for the optimization of the synthesis of the 2-substituted isomer. google.com This process involves the reaction of a haloalkyl amine with a hydroxybenzoic acid ester in the presence of a base, followed by acidic extraction and ester cleavage. google.com

Optimization of the Williamson Ether Synthesis Step

The core of the synthesis is the formation of the ether linkage. The efficiency of this step is highly dependent on several factors that can be systematically varied to achieve optimal results.

Choice of Base and Solvent:

The selection of an appropriate base and solvent system is critical for the deprotonation of the phenolic hydroxyl group of the salicylic acid derivative and for facilitating the subsequent nucleophilic substitution. Stronger bases in polar aprotic solvents generally lead to higher yields in Williamson ether synthesis. google.com

For a scalable process, the use of cost-effective and environmentally benign solvents and bases is preferred. Alkyl acetates are highlighted as effective solvents in related syntheses. google.com The following table outlines potential combinations of bases and solvents and their impact on reaction efficiency, based on analogous preparations.

| Base | Solvent | Typical Temperature (°C) | Potential Advantages for Scalable Synthesis |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone or Methyl Ethyl Ketone (MEK) | Reflux | Cost-effective, moderate reactivity, easy to handle. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 - Room Temperature | Strong base, can lead to high yields, but requires careful handling on a large scale. |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room Temperature | Strong, sterically hindered base that can favor O-alkylation. |

| Sodium Hydroxide (B78521) (NaOH) | Phase Transfer Catalyst (e.g., TBAB) in a biphasic system | Varies | Utilizes an inexpensive base and can simplify work-up procedures. |

Reaction Temperature and Duration:

The reaction temperature and duration are interdependent parameters that need to be optimized to ensure complete reaction while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. A typical procedure for a related synthesis involved refluxing for an extended period to drive the reaction to completion. google.com For a scalable process, optimizing for the shortest possible reaction time at the lowest effective temperature would be economically advantageous.

Optimization of the Ester Hydrolysis Step

When the synthesis starts with an ester of salicylic acid, a subsequent hydrolysis step is required to yield the final benzoic acid product.

Choice of Acid or Base for Hydrolysis:

The cleavage of the ester can be achieved under either acidic or basic conditions. A process for a similar compound utilized refluxing in aqueous hydrochloric acid for 48 hours to achieve ester hydrolysis and precipitation of the hydrochloride salt of the product. google.com Another example demonstrated a much faster and cleaner reaction using sodium hydroxide in methanol (B129727) at a lower temperature of 40°C for 4.5 hours, resulting in a virtually quantitative yield. google.com

The following table summarizes the conditions for ester cleavage based on these analogous syntheses.

| Reagent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (Analogous Compound) | Notes |

|---|---|---|---|---|---|

| 8N Hydrochloric Acid | Water | Reflux | 48 hours | Not specified | Product precipitates as the hydrochloride salt. google.com |

| 5N Sodium Hydroxide | Methanol/Water | 40 | 4.5 hours | 97% | Cleaner reaction with a significantly shorter time. google.com |

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Piperidin 1 Yl Propoxy Benzoic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-(3-Piperidin-1-yl-propoxy)-benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the aliphatic protons of the propoxy linker, and the protons of the piperidine (B6355638) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The aromatic region would likely show a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The proton ortho to the carboxylic acid group and the one ortho to the propoxy group would experience different shielding effects, leading to distinct chemical shifts. The coupling constants (J) between adjacent aromatic protons would provide valuable information about their relative positions on the ring.

The propoxy chain protons would appear as multiplets in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the oxygen atom (O-CH₂) would be the most deshielded of the three, appearing at a higher chemical shift. The central methylene group (-CH₂-) would likely be a quintet or a complex multiplet due to coupling with the adjacent methylene groups. The methylene group attached to the piperidine nitrogen (N-CH₂) would also have a characteristic chemical shift.

The piperidine ring protons would typically show broad signals due to conformational exchange. The axial and equatorial protons on each carbon of the piperidine ring are chemically non-equivalent and would ideally give rise to distinct signals. However, at room temperature, rapid ring inversion often leads to averaged signals. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be the most deshielded within the piperidine ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would appear at the most downfield region of the spectrum (typically around 170-180 ppm). The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon attached to the carboxylic acid and the one attached to the propoxy group having characteristic chemical shifts. The aliphatic carbons of the propoxy chain and the piperidine ring would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| O-CH₂ | 4.1 - 4.3 | t | ~6-7 |

| -CH₂- (central) | 2.0 - 2.2 | p | ~6-7 |

| N-CH₂ | 2.5 - 2.7 | t | ~6-7 |

| Piperidine-H (α) | 2.4 - 2.6 | m | - |

| Piperidine-H (β, γ) | 1.4 - 1.7 | m | - |

| COOH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-COOH | 120 - 125 |

| Aromatic C-H | 110 - 135 |

| O-CH₂ | 65 - 70 |

| -CH₂- (central) | 25 - 30 |

| N-CH₂ | 55 - 60 |

| Piperidine C (α) | 50 - 55 |

| Piperidine C (β) | 24 - 28 |

| Piperidine C (γ) | 22 - 26 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the adjacent methylene protons of the propoxy chain, confirming their connectivity. Similarly, correlations between the aromatic protons would help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule. For example, a correlation between the O-CH₂ protons and the aromatic carbon attached to the propoxy group would confirm this connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. Protons that are close to each other in space, even if they are not directly bonded or coupled, will show cross-peaks. This can be used to determine the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific combination of atoms. For this compound (C₁₅H₂₁NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. The fragmentation pattern provides valuable information about the structure of the parent ion.

For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, this ion would be fragmented by collision with an inert gas. The resulting fragment ions would then be analyzed in the second mass analyzer.

Common fragmentation pathways would likely involve the cleavage of the propoxy chain and the piperidine ring. For instance, the loss of the piperidine moiety or cleavage at the ether linkage would result in characteristic fragment ions. The fragmentation of the benzoic acid portion could lead to the formation of a benzoyl cation or other related fragments. By analyzing the masses of these fragment ions, the connectivity of the different structural units of the molecule can be confirmed.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 264.1594 | [M+H]⁺ |

| 179.0703 | [M+H - C₅H₁₀N]⁺ (Loss of piperidine) |

| 137.0233 | [C₇H₅O₃]⁺ (Benzoic acid fragment) |

| 121.0284 | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 84.0813 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, ether, and amine functional groups.

Carboxylic Acid: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

Ether: A characteristic C-O stretching vibration in the region of 1000-1300 cm⁻¹.

Tertiary Amine: The C-N stretching vibration of the piperidine ring would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H: C-H stretching vibrations just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 (broad) | Carboxylic Acid | O-H Stretch |

| ~2940 | Aliphatic C-H | Stretch |

| ~1710 | Carboxylic Acid | C=O Stretch |

| 1450-1600 | Aromatic Ring | C=C Stretch |

| 1000-1300 | Ether | C-O Stretch |

| 1000-1250 | Tertiary Amine | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds containing chromophores—functional groups that absorb light in the UV-Vis portion of the electromagnetic spectrum. In this compound, the primary chromophore is the substituted benzene ring of the benzoic acid moiety. The electronic transitions within this aromatic system, specifically π → π* transitions, are responsible for its characteristic UV absorbance.

Table 1: Typical UV-Vis Absorption Maxima for Benzoic Acid and Related Compounds| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |

|---|---|---|---|

| Benzoic Acid | 230 nm, 274 nm | Aqueous (acidic pH) | rsc.org |

| Benzoate Anion | 225 nm, 269 nm | Aqueous (basic pH) | rsc.org |

| 2,4-Dihydroxybenzoic Acid | 208 nm, 258 nm, 296 nm | Aqueous (acidic pH) | sielc.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological system.

While a crystal structure for this compound has not been published, analysis of its constituent parts and related molecules can provide significant insight into its likely solid-state conformation. The benzoic acid portion of the molecule is known to form strong intermolecular hydrogen bonds between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. researchgate.net This dimerization is a common and dominant feature in the crystal packing of carboxylic acids, including various alkoxybenzoic acids. rsc.orgtandfonline.comrsc.org

The piperidine ring, a key intermediate, typically adopts a chair conformation in the solid state. Its crystal structure is characterized by chains of molecules linked by N-H···N hydrogen bonds. The crystallographic parameters for piperidine have been determined at 150 K, providing a foundational understanding of this structural unit.

Table 2: Crystallographic Data for Piperidine at 150 K| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.456(4) |

| b (Å) | 6.353(3) |

| c (Å) | 9.731(4) |

| β (°) | 109.99(3) |

| Volume (ų) | 549.3(4) |

| Z | 4 |

Data sourced from studies on piperidine crystal structures.

The final crystal structure of this compound would be a balance between the strong hydrogen-bonding of the carboxyl groups, potential weaker C-H···O interactions, and efficient packing of the flexible propoxy-piperidine side chain and the aromatic rings.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds and for isolating them from reaction mixtures and impurities. The development of a robust HPLC method for this compound would leverage its chemical properties—specifically, its aromatic chromophore for UV detection and the basic nitrogen of the piperidine ring which gives it a net positive charge at acidic pH.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength. Given the compound's structure, a C18 column is a suitable starting point for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the buffer is a critical parameter; maintaining a pH between 3 and 4 would ensure the carboxylic acid is protonated and the piperidine nitrogen is protonated, which can lead to good peak shape and retention. UV detection would be highly effective, with a monitoring wavelength set near one of the compound's absorption maxima, such as 230 nm or 275 nm.

Table 3: Example RP-HPLC Method Parameters for Analysis of Piperidine-Containing Compounds and Benzoic Acids| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230 nm | researchgate.net |

| Column Temperature | 30 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid group, which can decarboxylate at high temperatures.

However, GC-MS is highly applicable for the analysis of its synthetic intermediates or for the compound itself after a derivatization step. researchgate.net For instance, more volatile starting materials used in its synthesis could be readily monitored for purity by GC-MS. Furthermore, the target compound can be derivatized to a more volatile form, such as its methyl ester, by reacting it with an appropriate reagent like methanol (B129727) in the presence of an acid catalyst. tandfonline.comnih.gov This esterification makes the analyte suitable for GC separation. The subsequent mass spectrometry analysis provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for structural confirmation and identification of impurities. journalijar.comscholarsresearchlibrary.com

While this compound is an achiral molecule, advanced separation techniques like chiral chromatography become critical if chiral centers are introduced into the structure or its intermediates. For example, if a synthesis involved a chiral piperidine alcohol intermediate, such as 2-piperidin-2-yl ethanol, separating its (R) and (S) enantiomers would be necessary to produce an enantiomerically pure final product. google.comgoogleapis.com

Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most effective method for resolving enantiomers. nih.gov CSPs are designed with chiral selectors (e.g., derivatives of cellulose, amylose, or cyclodextrins) that form transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov The differing stability of these complexes leads to different retention times on the column, allowing for their separation. The development of such a method would involve screening various CSPs and mobile phases to achieve optimal resolution. nih.govgoogle.com The ability to perform such separations is vital in pharmaceutical development where enantiomers can have vastly different pharmacological activities. acs.org

Mechanistic Pharmacology and Molecular Interactions of 2 3 Piperidin 1 Yl Propoxy Benzoic Acid

In Vitro Pharmacological Profiling and Target Identification

No target identification or in vitro pharmacological profiling data for 2-(3-Piperidin-1-yl-propoxy)-benzoic acid is available in the reviewed scientific literature.

Receptor Binding Assays and Ligand-Receptor Interactions

Quantitative data from receptor binding assays, which determine the affinity of a compound for specific receptors (typically reported as Kᵢ or IC₅₀ values), are not available for this compound.

Sigma Receptor Modulatory Activity

There are no published studies detailing the binding affinity or functional activity of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors.

Histamine (B1213489) Receptor Antagonism (e.g., H3R)

The affinity and antagonist activity of this compound at histamine receptors, including the H3 subtype, have not been reported.

Dopamine (B1211576) Receptor Affinity (e.g., D2, D3)

Information regarding the binding profile of this compound at dopamine receptor subtypes, such as D2 and D3, is not available.

Other Neurotransmitter Receptor Systems

A broader screening profile of this compound against other neurotransmitter systems (e.g., serotonergic, adrenergic, muscarinic receptors) has not been published.

Enzyme Inhibition and Activation Studies

There is no data from in vitro studies to indicate whether this compound acts as an inhibitor or activator of key enzymes, such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR explorations have focused on modifications of the benzoic acid, the piperidine (B6355638) ring, and the linker. Benzoic acid derivatives, in general, exhibit a wide spectrum of biological activities, and the nature and position of substituents can significantly alter their pharmacological profile. icm.edu.pl

In the context of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a common pharmacophore was identified featuring a phenyl ring connected via an amide bond to a piperidine moiety. escholarship.org This highlights the importance of the spatial arrangement of the aromatic and heterocyclic components for dual-target engagement.

Modifications to the piperidine ring are a key strategy in modulating the pharmacological activity of this class of compounds. The piperidine ring itself often serves as a central scaffold, and substitutions can influence binding affinity, selectivity, and pharmacokinetic properties. nih.gov

For sEH inhibitors, the piperidine part of the molecule often interacts with specific amino acid residues in the enzyme's active site. escholarship.org In the development of 2-(Piperidin-4-yl)acetamides as sEH inhibitors, various substitutions on the piperidine nitrogen and at other positions were explored to optimize potency and metabolic stability. nih.govescholarship.org

In the case of cholinesterase inhibitors, substitutions on the piperidine ring can dictate the selectivity between AChE and BuChE. acgpubs.org For example, in a series of α,β-unsaturated carbonyl based piperidinone derivatives, the substituents on the benzylidene moieties attached to the piperidine ring were critical for activity. Halogen substitutions were found to positively influence BuChE inhibition. acgpubs.org

Role of the Propoxy Linker Length and Branching

The structural integrity of this compound is significantly influenced by the three-carbon propoxy linker that connects the piperidine and benzoic acid moieties. This linker is not merely a spacer but plays a crucial role in defining the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding within a receptor's active site. vulcanchem.com The length of this linker is a critical determinant of biological activity.

Studies on analogous compounds have demonstrated that even minor alterations to the linker length can dramatically impact receptor affinity. For instance, in a series of sigma receptor ligands, lengthening a linker from two to three carbon atoms resulted in a steric clash with the aromatic ring of a tyrosine residue (Tyr206) in the binding pocket, leading to a significant decrease in affinity. nih.gov This highlights a "Goldilocks" principle for the linker length; it must be long enough to bridge the necessary anchor points within the receptor but not so long as to introduce unfavorable steric interactions.

Branching on the propoxy chain, such as the introduction of a hydroxyl group to create a 2-hydroxy-propoxy linker, can introduce a chiral center. vulcanchem.com This modification not only affects the molecule's physicochemical properties, such as solubility, but also provides an additional point for hydrogen bonding interactions with the receptor, potentially increasing binding affinity and selectivity. vulcanchem.com The specific stereochemistry of such a branch would be critical for optimal interaction.

The table below summarizes the critical contributions of the propoxy linker to the molecule's pharmacological profile.

| Feature of Propoxy Linker | Impact on Molecular Interaction | Reference |

| Length (Three Carbons) | Determines the optimal distance and geometry for simultaneous interaction of the piperidine and benzoic acid moieties with their respective binding subsites. | nih.gov |

| Flexibility | Allows the molecule to adopt various conformations, increasing the probability of finding the most energetically favorable binding pose within the receptor. | vulcanchem.com |

| Potential for Branching | Introduction of functional groups (e.g., hydroxyl) can create new interaction points (e.g., hydrogen bonds) and introduce stereochemical considerations that can enhance affinity and selectivity. | vulcanchem.com |

Influence of Benzoic Acid Substituent Position and Nature

The substitution pattern on the benzoic acid ring is a key factor in modulating the pharmacological activity of this class of compounds. In this compound, the propoxy group is located at the ortho (position 2) relative to the carboxylic acid. This specific positioning has profound effects on the molecule's electronic and steric properties.

The position of a substituent on the benzoic acid ring influences the acidity of the carboxyl group, which is often crucial for forming salt bridges or hydrogen bonds with receptor targets. Theoretical studies on substituted benzoic acids show that the effect of a substituent on acidity is position-dependent. nih.gov Electron-donating groups, like the alkoxy group, generally decrease acidity, and this effect is most pronounced from the ortho position. nih.gov Conversely, electron-withdrawing groups increase acidity. nih.govresearchgate.net The ortho-alkoxy group in the title compound can influence the orientation of the carboxylic acid through intramolecular interactions and steric hindrance, which can pre-organize the ligand for receptor binding.

| Substituent Position | Influence on Acidity and Interaction | Key Principles | Reference |

| Ortho | Can cause significant steric hindrance, influencing the torsion angle of the carboxyl group. Strongest influence on acidity due to proximity (inductive effect). | Ortho effects can be a combination of steric and electronic factors. | nih.govresearchgate.net |

| Meta | Primarily influences acidity through inductive effects. | Less pronounced effect than ortho or para positions for resonance-donating/withdrawing groups. | nih.govresearchgate.net |

| Para | Exerts influence through both inductive and resonance effects. | The position where resonance effects are most strongly transmitted to the carboxyl group. | nih.govresearchgate.net |

Stereochemical Implications for Receptor Recognition

Stereochemistry is a fundamental aspect of molecular recognition in pharmacology, as biological receptors are chiral environments. While this compound itself does not possess a chiral center, the introduction of substituents on either the piperidine ring or the propoxy linker can create stereoisomers with potentially distinct pharmacological profiles. vulcanchem.com

For example, the addition of a methyl group to the piperidine ring or a hydroxyl group to the propoxy linker would result in chiral centers. vulcanchem.com Research on other receptor ligands has consistently shown that enantiomers can have vastly different affinities, efficacies, and selectivity profiles. In the development of bitopic ligands for the Dopamine D3 receptor, it was demonstrated that inverting the stereochemistry at a key chiral center was essential to achieve high affinity and selectivity. nih.gov This enantiospecific recognition underscores that only one enantiomer may fit optimally into the chiral binding pocket of a receptor, while the other may bind weakly or not at all.

Therefore, should derivatives of this compound be developed, the stereochemical configuration would be a critical parameter to investigate. The precise three-dimensional arrangement of atoms is necessary to ensure that key functional groups align perfectly with their complementary interaction points within the receptor, maximizing binding affinity and producing the desired biological response. nih.gov

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing powerful insights into the interactions between small molecules like this compound and their biological targets. These in silico techniques allow for the rational design and optimization of lead compounds by predicting their binding modes, affinities, and the stability of the resulting ligand-target complexes. By simulating molecular interactions at an atomic level, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For this compound, docking simulations can be employed to identify its most likely biological targets and to elucidate its binding conformation at an atomic level. nih.gov

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for numerous possible poses, with the lowest energy score representing the most probable binding mode. nih.gov These simulations can reveal crucial interactions, such as:

Hydrogen bonds: The carboxylic acid of the benzoic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Histidine). nih.gov

Electrostatic interactions: The protonated nitrogen in the piperidine ring can form strong ionic interactions with negatively charged residues like Aspartate or Glutamate. researchgate.net

Hydrophobic interactions: The aromatic ring and the aliphatic portions of the molecule can engage in hydrophobic contacts with nonpolar residues within the binding pocket. nih.gov

The insights gained from docking can guide the rational design of new analogs. For example, if a simulation suggests a nearby pocket is unoccupied, a substituent could be added to the ligand to form an additional favorable interaction, potentially increasing potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds related to this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized analogs.

The development of a QSAR model involves several steps:

Data Set Curation: A dataset of structurally diverse analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.govresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A robust QSAR model can provide valuable insights into the key structural features that govern activity, helping to guide the design of new compounds with enhanced potency. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi An MD simulation performed on the complex of this compound and its target receptor (as predicted by docking) can provide critical information about the stability and dynamics of the binding event. nih.gov

During an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very short time steps. utupub.fi Analysis of the resulting trajectory can:

Confirm Binding Pose Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial docked pose is stable over the simulation time (typically nanoseconds to microseconds). nih.govnih.gov A stable complex will show minimal fluctuations around an equilibrium position.

Analyze Intermolecular Interactions: MD simulations allow for the detailed analysis of the persistence of key interactions (like hydrogen bonds) over time, providing a more accurate picture of the binding energetics than static docking. researchgate.net

Reveal Conformational Changes: These simulations can show how the protein and ligand adapt to each other upon binding, including subtle changes in protein side-chain orientations or larger-scale domain movements. utupub.fi

Ultimately, MD simulations provide a powerful tool to validate docking predictions and to gain a deeper understanding of the physical basis for a ligand's affinity and selectivity for its target. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing Density Functional Theory (DFT) calculations for the electronic properties and reactivity of this compound were found.

DFT is a powerful computational methodology used to investigate the electronic structure of molecules. Such studies provide valuable insights into a compound's reactivity, stability, and potential molecular interactions. Typically, DFT calculations can determine a range of electronic and quantum chemical parameters, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, indicating its nucleophilic and electrophilic character, respectively. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be derived from HOMO and LUMO energies. These descriptors help in understanding the global reactive nature of a molecule.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule might interact with biological targets.

While DFT studies have been conducted on other benzoic acid and piperidine derivatives, the specific data for this compound is not available in the public domain. The generation of accurate data tables and detailed research findings for this specific compound would require novel, dedicated computational research. Without such studies, any presentation of data would be speculative and not based on established scientific findings.

Therefore, the detailed analysis of electronic properties and reactivity for this compound based on DFT calculations cannot be provided at this time.

In Vitro Cellular and Biochemical Investigations of 2 3 Piperidin 1 Yl Propoxy Benzoic Acid

Cell-Based Assays for Functional Characterization

Cell-based assays are crucial for understanding how a compound interacts with cellular systems to elicit a biological response. However, no specific studies utilizing such assays for 2-(3-Piperidin-1-yl-propoxy)-benzoic acid have been identified.

Reporter Gene Assays for Receptor Activation/Inhibition

Reporter gene assays are a common method to determine if a compound can activate or inhibit a specific cellular receptor. These assays link the activation of a receptor to the expression of a measurable reporter gene, such as luciferase or β-galactosidase nih.govindigobiosciences.com. A thorough search of scientific literature did not yield any studies that have employed reporter gene assays to evaluate the activity of this compound on any receptor. While patents suggest potential applications as NPY antagonists or histamine (B1213489) H3 antagonists, the specific data from such assays are not publicly available chiralen.com.

Assays for Modulation of Intracellular Signaling Pathways

Compounds can influence cell behavior by modulating various intracellular signaling pathways. These pathways, such as the AMP-activated protein kinase (AMPK) pathway, are critical for cellular metabolism and function genome.jp. There are no published research articles describing the effects of this compound on any specific intracellular signaling pathways.

Enzyme Kinetics and Inhibitor Mechanism Studies

Understanding how a compound interacts with enzymes is fundamental to pharmacology. This includes determining its inhibitory strength and the nature of its binding.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a quantitative measure of an inhibitor's potency. No studies have been published that report the determination of Ki values for this compound against any specific enzyme.

Reversibility and Irreversibility of Enzyme Binding

Determining whether an inhibitor binds reversibly or irreversibly to an enzyme is crucial for drug development. Methodologies to assess this include pre-incubation and dilution studies acs.org. There is no available information in the scientific literature regarding the reversibility or irreversibility of this compound's binding to any enzyme.

Investigations into Metabolic Stability and Pathways (In Vitro)

In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are essential for predicting a compound's persistence in the body and identifying its potential metabolites nih.gov. Such studies are a standard component of preclinical drug development. However, no data on the in vitro metabolic stability or the identification of metabolic pathways for this compound have been published. While studies on other piperidine-containing compounds indicate that N-dealkylation can be a significant metabolic pathway, specific data for the title compound is unavailable nih.gov.

Hepatic Microsomal Stability Studies

Information regarding the hepatic microsomal stability of this compound is not available in publicly accessible scientific literature.

Hepatic microsomal stability assays are crucial in early drug discovery to predict the metabolic fate of a compound. These in vitro tests utilize liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. The primary goal is to determine the intrinsic clearance (Clint) of a compound, which reflects its rate of metabolism. This is typically achieved by incubating the test compound with liver microsomes and a necessary cofactor, NADPH, to initiate metabolic reactions. Samples are taken at various time points to measure the disappearance of the parent compound over time, often using analytical techniques like LC-MS/MS. From this data, the half-life (t1/2) of the compound in the microsomal environment can be calculated, which is then used to determine the intrinsic clearance value. This information helps in forecasting a drug's in vivo half-life and potential for oral bioavailability.

Identification of In Vitro Metabolites

Specific in vitro metabolites of this compound have not been documented in the available scientific literature.

The identification of metabolites is a critical step in understanding the biotransformation of a drug candidate. In vitro systems, such as liver microsomes, S9 fractions, or hepatocytes, are employed to generate metabolites. These systems contain a complement of Phase I and Phase II metabolic enzymes. Following incubation of the parent drug with these systems, analytical methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy are used to separate and identify the chemical structures of the resulting metabolites. This process helps to identify potential metabolic "hotspots" on the molecule, which are sites susceptible to enzymatic modification. Understanding the metabolic pathways is essential, as metabolites can have their own pharmacological activity or may be associated with toxicity.

Development and Validation of Non-Clinical Biological Assays

There is no publicly available information on the development and validation of non-clinical biological assays specifically for the quantification of this compound.

The development of robust and validated bioanalytical assays is fundamental for non-clinical pharmacokinetic and toxicokinetic studies. These assays are necessary to accurately measure the concentration of a drug and its metabolites in biological matrices such as plasma, urine, or tissue homogenates. The most common technique for small molecule quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.

The validation process for these assays is stringent and follows guidelines from regulatory authorities. Key validation parameters include:

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Without a validated assay, it is not possible to obtain reliable data on a compound's absorption, distribution, metabolism, and excretion (ADME) properties in non-clinical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Piperidin-1-yl-propoxy)-benzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-piperidin-1-yl-propanol with a benzoic acid derivative (e.g., methyl 2-hydroxybenzoate) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can form the propoxy linkage. Base-catalyzed hydrolysis of the ester group yields the final compound. Reaction temperature (50–70°C) and anhydrous conditions are critical to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR spectroscopy (¹H and ¹³C) to confirm the propoxy linkage (δ ~4.1 ppm for –OCH₂–) and piperidine ring protons (δ ~1.4–2.8 ppm).

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~292.3 g/mol).

- FT-IR to validate carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use:

- Hepatocyte viability assays (e.g., HepG2 cells with MTT/PrestoBlue) to evaluate hepatic toxicity.

- hERG channel inhibition assays (patch-clamp or FLIPR) to assess cardiac risk.

- Ames test for mutagenicity. Dose-response curves (1–100 µM) and IC₅₀ calculations are recommended. Include positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzoic acid para-position to enhance target binding.

- Vary the propoxy chain : Replace propoxy with ethoxy or butoxy to study steric effects.

- Assay selection : Test derivatives in enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding assays (e.g., GPCRs). Use molecular docking to predict binding affinities .

Q. What strategies resolve contradictions in reported biochemical activity data for piperidine-containing benzoic acid analogs?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) and compound purity.

- Orthogonal assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Control standardization : Ensure consistent use of positive/negative controls and solvent vehicles (e.g., DMSO concentration ≤0.1%) .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical studies?

- Methodological Answer : Focus on:

- Oral bioavailability : Conduct parallel intravenous (IV) and oral (PO) dosing in rodent models. Calculate absolute bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%).

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- Tissue distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., brain for CNS activity) .

Q. How can researchers address solubility challenges of this compound in aqueous buffers for in vitro assays?

- Methodological Answer :

- pH adjustment : Use buffers at pH 7.4 (near the compound’s pKa ~4.2 for carboxylic acid) to ionize the carboxyl group and enhance solubility.

- Co-solvents : Employ ≤10% DMSO or PEG-400.

- Nanoparticle formulation : Prepare liposomal or PLGA-based nanoparticles for sustained release. Characterize using dynamic light scattering (DLS) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slope.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀.

- ANOVA with post-hoc tests : Compare multiple derivatives’ potencies. Include replicates (n ≥ 3) to ensure reproducibility .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to screen against the DrugBank database.

- Machine learning : Train models on ChEMBL data to predict ADMET profiles.

- Pathway analysis : Map predicted targets to KEGG pathways (e.g., inflammation, apoptosis) using STRING or Reactome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.